2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate
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Overview
Description
2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a benzene ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate typically involves the esterification of 3-bromobenzoic acid with 2-(2,5-dimethylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, and the reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of 2-(2,5-dimethylphenyl)-2-oxoethanol.
Oxidation: Formation of 3-bromobenzoic acid derivatives.
Scientific Research Applications
2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester functional group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dimethylphenyl)-2-oxoethyl benzoate: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-bromobenzoic acid: Contains the bromine atom but lacks the ester functional group, leading to different chemical properties and applications.
2-(2,5-dimethylphenyl)-2-oxoethanol:
Uniqueness
2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate is unique due to the combination of the bromine atom and ester functional group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-11-6-7-12(2)15(8-11)16(19)10-21-17(20)13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGQWBPNGYDPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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